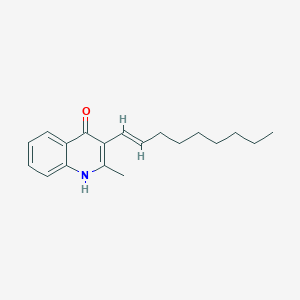

2-Methyl-3-(non-1-en-1-yl)quinolin-4(1h)-one

CAS No.: 36970-33-9

Cat. No.: VC8109874

Molecular Formula: C19H25NO

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 36970-33-9 |

|---|---|

| Molecular Formula | C19H25NO |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | 2-methyl-3-[(E)-non-1-enyl]-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C19H25NO/c1-3-4-5-6-7-8-9-12-16-15(2)20-18-14-11-10-13-17(18)19(16)21/h9-14H,3-8H2,1-2H3,(H,20,21)/b12-9+ |

| Standard InChI Key | HMAXBOCOEKTILK-FMIVXFBMSA-N |

| Isomeric SMILES | CCCCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C |

| SMILES | CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C |

| Canonical SMILES | CCCCCCCC=CC1=C(NC2=CC=CC=C2C1=O)C |

Introduction

Structural Characteristics and Molecular Properties

The quinolin-4-one scaffold consists of a bicyclic system featuring a benzene ring fused to a pyridinone moiety. In 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one, the methyl group at position 2 introduces steric effects that may influence intermolecular interactions, while the non-1-enyl chain at position 3 contributes hydrophobicity and potential membrane-targeting capabilities . The (E)-configuration of the non-1-enyl substituent, inferred from its isomeric SMILES string (CCCCCCC/C=C/C1=C(NC2=CC=CC=C2C1=O)C), suggests a planar geometry that could enhance π-π stacking with biological targets.

Table 1: Key Molecular Descriptors of 2-Methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one

| Property | Value |

|---|---|

| CAS Number | 36970-33-9 |

| Molecular Formula | |

| Molecular Weight | 283.4 g/mol |

| IUPAC Name | 2-methyl-3-[(E)-non-1-enyl]-1H-quinolin-4-one |

| XLogP3 | 4.12 (estimated) |

| Hydrogen Bond Donors | 1 (N-H group) |

| Hydrogen Bond Acceptors | 2 (carbonyl O and ring N) |

The compound’s calculated partition coefficient (LogP ≈ 4.12) indicates moderate lipophilicity, a property critical for membrane permeability in drug design . Its topological polar surface area (32.86 Ų) further suggests favorable bioavailability profiles compared to more polar quinolinone derivatives .

Synthesis Pathways and Methodologies

While no explicit synthesis protocol for 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one has been published, established routes for analogous quinolin-4-ones provide logical starting points. The Conrad-Limpach cyclization, which couples β-keto esters with anilines, could be adapted to install the non-1-enyl side chain . Alternatively, transition metal-catalyzed cross-coupling reactions might enable late-stage functionalization of a preformed quinolinone core .

Table 2: Potential Synthetic Routes for Quinolin-4-one Derivatives

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Gould-Jacobs | Cyclization of anilines with β-keto esters | High yields for 2-substituted derivatives | Limited scope for 3-substitution |

| Biere-Seelen | Michael addition followed by cyclization | Direct access to 3-carboxy derivatives | Requires harsh basic conditions |

| Metal-catalyzed coupling | Suzuki-Miyaura or Heck reactions | Enables diverse C-3 functionalization | Requires pre-functionalized substrates |

Recent advances in metal-free syntheses, such as the oxidative C-C coupling demonstrated for graveoline analogs , could be modified to introduce the non-1-enyl group via Wittig or Horner-Wadsworth-Emmons olefination. A plausible retrosynthetic analysis might involve:

-

Formation of the quinolin-4-one core via Knorr cyclization using methyl anthranilate and a β-keto ester derivative

-

Introduction of the methyl group at C-2 through alkylation or directed ortho-metalation

-

Installation of the non-1-enyl chain at C-3 via palladium-catalyzed cross-coupling

Analytical Characterization Techniques

Structural confirmation of 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one requires multimodal analytical approaches:

Spectroscopic Characterization

-

NMR: The N-H proton typically resonates as a broad singlet near δ 12–13 ppm, while the vinylic protons of the non-1-enyl chain appear as a doublet of doublets between δ 5.2–5.8 ppm . The methyl group at C-2 generates a singlet near δ 2.5 ppm.

-

NMR: The carbonyl carbon (C-4) resonates at δ 175–180 ppm, with olefinic carbons of the non-1-enyl chain appearing between δ 115–125 ppm .

-

IR Spectroscopy: Strong absorption bands at 1660–1680 cm confirm the carbonyl group, while N-H stretching appears as a broad peak near 3200 cm .

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically achieves baseline separation of quinolinone analogs, with retention times proportional to alkyl chain length. Mass spectrometric analysis via ESI+ mode should show a molecular ion peak at m/z 284.2 [M+H] and characteristic fragments resulting from cleavage of the non-1-enyl side chain.

Table 3: Expected Spectral Data for 2-Methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one

| Technique | Key Signals |

|---|---|

| NMR | δ 12.3 (s, 1H, N-H), 5.45 (dd, 2H, CH=CH), 2.52 (s, 3H, CH3) |

| NMR | δ 176.8 (C=O), 145.2 (C-2), 124.5 (CH=CH), 21.4 (CH3) |

| IR (ATR) | 1675 cm (C=O), 3210 cm (N-H) |

Current Research Gaps and Future Directions

Despite its structural promise, 2-methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one remains understudied:

-

Pharmacokinetic Profiling: No ADMET data exist for this specific compound. Predictive models suggest moderate hepatic extraction (EH ≈ 0.4) and CYP3A4-mediated metabolism .

-

Target Identification: Proteomic studies are needed to map interaction partners beyond canonical quinolinone targets.

-

Synthetic Optimization: Late-stage functionalization strategies could generate analogs with improved solubility (e.g., PEGylated derivatives) or target selectivity.

Table 4: Priority Research Areas for 2-Methyl-3-(non-1-en-1-yl)quinolin-4(1H)-one

| Research Focus | Methodology | Expected Outcomes |

|---|---|---|

| Structure-Activity Relationships | Synthesis of C-3 alkyl/aryl variants | Identify optimal chain length for target engagement |

| In Vivo Efficacy | Xenograft models of solid tumors | Establish maximum tolerated dose (MTD) and tumor growth inhibition |

| Formulation Development | Nanoencapsulation in liposomes | Enhance bioavailability and tissue distribution |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume